molecular formula C15H10O2 B12339986 Phenindione D5

Phenindione D5

Cat. No.: B12339986
M. Wt: 227.27 g/mol
InChI Key: NFBAXHOPROOJAW-FSTBWYLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenindione D5 is a deuterium-labeled derivative of Phenindione, an indandione anticoagulant. It functions as a Vitamin K antagonist, similar to warfarin, and is primarily used in scientific research . The deuterium labeling makes it particularly useful in various analytical and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenindione D5 is synthesized by introducing deuterium atoms into the Phenindione molecule. The general synthetic route involves the deuteration of Phenindione, which can be achieved through various methods, including catalytic exchange reactions. The reaction conditions typically involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized reactors and catalysts. The final product is purified through crystallization or chromatography to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Phenindione D5 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

Phenindione D5 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Phenindione D5 exerts its effects by inhibiting Vitamin K reductase, leading to a depletion of the reduced form of Vitamin K (Vitamin KH2). This inhibition limits the gamma-carboxylation and subsequent activation of Vitamin K-dependent coagulant proteins. As a result, the synthesis of coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S, is inhibited .

Comparison with Similar Compounds

Phenindione D5 is compared with other similar compounds, such as:

This compound’s uniqueness lies in its deuterium labeling, which enhances its stability and makes it particularly useful in research applications.

Properties

Molecular Formula

C15H10O2

Molecular Weight

227.27 g/mol

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenyl)indene-1,3-dione

InChI

InChI=1S/C15H10O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9,13H/i1D,2D,3D,6D,7D

InChI Key

NFBAXHOPROOJAW-FSTBWYLISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)C3=CC=CC=C3C2=O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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